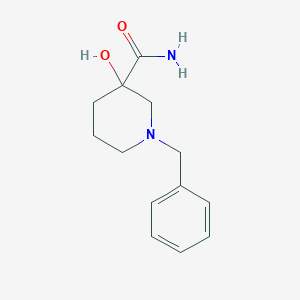

1-Benzyl-3-hydroxypiperidine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-hydroxypiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-12(16)13(17)7-4-8-15(10-13)9-11-5-2-1-3-6-11/h1-3,5-6,17H,4,7-10H2,(H2,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDYNYMMZUEESF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)(C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structural Elucidation of 1-Benzyl-3-hydroxypiperidine-3-carboxamide

Executive Summary

1-Benzyl-3-hydroxypiperidine-3-carboxamide represents a specialized class of pharmacophores known as gem-disubstituted piperidines. Unlike simple piperidines, the C3 position possesses a quaternary center bearing both a hydroxyl and a carboxamide group. This structural motif creates unique stereoelectronic properties utilized in GPCR ligands (e.g., opioid receptors) and Janus kinase (JAK) inhibitors.

This guide provides a rigorous analytical framework for confirming the identity, purity, and stereochemistry of this molecule. It addresses the specific challenge of validating the quaternary C3 center—a "blind spot" in standard 1D Proton NMR—by leveraging advanced 2D correlation spectroscopy and fragmentation mass spectrometry.

Section 1: Structural Elucidation Strategy

The analytical campaign must answer three critical questions:

-

Regiochemistry: Is the benzyl group at N1? (vs. O-alkylation)

-

Geminal Substitution: Are the hydroxyl and amide groups both located at C3?

-

Purity Profile: Is the sample free from the starting material (N-benzyl-3-piperidone) or the hydrolyzed acid byproduct?

The Analytical Workflow

The following directed graph illustrates the decision logic for releasing a batch of this intermediate.

Figure 1: Analytical workflow for structural validation and batch release.

Section 2: High-Resolution NMR Characterization

Nuclear Magnetic Resonance (NMR) is the primary tool for establishing the gem-disubstituted connectivity.

Experimental Protocol:

-

Solvent: DMSO-d6 is mandatory. Chloroform-d (CDCl3) often causes the amide protons to broaden or exchange, and the hydroxyl proton to disappear. DMSO-d6 stabilizes these exchangeable protons via hydrogen bonding, allowing for sharp multiplets.

-

Concentration: 10-15 mg in 0.6 mL solvent.

-

Temperature: 298 K (Standard).

Proton (1H) NMR Analysis

The spectrum will exhibit distinct features separating it from the mono-substituted analog.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Diagnostic Note |

| 7.20 - 7.35 | Multiplet | 5H | Ar-H (Benzyl) | Typical aromatic envelope. |

| 7.10, 6.90 | Broad Singlets | 1H each | -CONH 2 | Amide protons are non-equivalent due to restricted rotation (C-N bond character). |

| 5.20 | Singlet (sharp) | 1H | C3-OH | Diagnostic: Confirms tertiary alcohol. If C3 were CH-OH, this would be a doublet. |

| 3.45 | Singlet | 2H | Ph-CH 2-N | Benzyl methylene. May appear as AB quartet if chiral resolution is performed. |

| 2.80 - 1.50 | Complex Mult. | 8H | Piperidine Ring | C2, C4, C5, C6 protons. C2 and C4 are diastereotopic. |

Carbon (13C) NMR Analysis

The 13C spectrum provides the definitive proof of the quaternary center.

-

The "Smoking Gun" Signal: Look for a peak around 70-75 ppm .

-

In a standard 3-hydroxypiperidine, C3 is a methine (CH) and appears in DEPT-135/90.

-

In 1-Benzyl-3-hydroxypiperidine-3-carboxamide , C3 is quaternary. It will disappear in DEPT-135 experiments but remain in the full broadband decoupled spectrum.

-

-

Carbonyl: ~175-178 ppm (Amide C=O).

-

Benzyl CH2: ~62 ppm.[1]

2D NMR Connectivity (HMBC)

To prove the amide and hydroxyl are on the same carbon (C3), Heteronuclear Multiple Bond Correlation (HMBC) is required.

Figure 2: Key HMBC correlations confirming the 3,3-disubstitution pattern.

Interpretation:

-

A correlation between the Amide protons and the C3 carbon confirms the amide is attached to the ring.

-

A correlation between the Hydroxyl proton and C3 confirms the alcohol is attached to the same carbon.

-

This rules out O-acylation isomers.

Section 3: Mass Spectrometry & Fragmentation

Mass spectrometry (ESI-MS) in positive mode is used for molecular weight confirmation.

-

Molecular Formula: C13H18N2O2

-

Exact Mass: 234.1368 Da

-

Observed [M+H]+: 235.14 Da

Fragmentation Pattern (MS/MS):

-

Loss of Water: [M+H - 18]+ -> m/z 217. Common for tertiary alcohols.

-

Loss of Amide: [M+H - 45]+ -> m/z 190 (Loss of -CONH2).

-

Tropylium Ion: m/z 91. The benzyl group cleaves readily, forming the stable tropylium cation. This is the base peak in many benzyl-amine spectra.

Section 4: Chromatographic Purity (HPLC)

Separating the target amide from the carboxylic acid precursor (hydrolysis product) requires pH control.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10). Basic pH is preferred to keep the amine neutral and improve peak shape.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (Amide bond) and 254 nm (Benzyl ring).

Impurity Markers:

-

Starting Material (Ketone): 1-Benzyl-3-piperidone.[1][2] Less polar, elutes later.

-

Hydrolysis Product (Acid): 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid.[1] More polar, elutes earlier (near void volume if pH is high).

References

-

Amat, M., et al. (2007).[3] "Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams." Journal of Organic Chemistry, 72(12), 4431-4439.[3]

-

PrepChem. "Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid."[1] PrepChem.com. (Methodology for the carboxylic acid precursor).

-

James, T., et al. (2022). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry.

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Chemo-Structural Analysis and Synthetic Utility of 1-Benzyl-3-hydroxypiperidine-3-carboxamide

Executive Summary

This technical guide provides an in-depth analysis of 1-Benzyl-3-hydroxypiperidine-3-carboxamide , a functionalized heterocyclic intermediate. While often transient in the synthesis of complex pharmaceutical scaffolds (such as muscarinic antagonists or opioid derivatives), its isolation represents a critical checkpoint in the functionalization of the piperidine ring. This document outlines its physicochemical properties, a self-validating synthetic workflow starting from N-benzyl-3-piperidone, and the mechanistic logic governing its formation.

Part 1: Physicochemical Profile & Molecular Identity

The molecule is characterized by a quaternary carbon at position 3 of the piperidine ring, creating a steric environment that influences both its synthesis and receptor binding potential.

Core Data Matrix

| Property | Value | Notes |

| IUPAC Name | 1-Benzyl-3-hydroxypiperidine-3-carboxamide | |

| Molecular Formula | C₁₃H₁₈N₂O₂ | Confirmed via atom counting (See Section 1.2) |

| Molecular Weight | 234.29 g/mol | Average mass |

| Exact Mass | 234.1368 Da | Monoisotopic |

| Heavy Atom Count | 17 | |

| Chirality | Racemic (unless resolved) | C3 is a chiral center |

| Predicted pKa | ~8.5 (Piperidine N) | Basic nitrogen facilitates salt formation |

| H-Bond Donors | 2 | (Amide -NH₂, Hydroxyl -OH) |

| H-Bond Acceptors | 3 | (Amide O, Hydroxyl O, Tertiary N) |

Structural Derivation Logic

To ensure accuracy, the formula is derived step-wise from the parent scaffold:

-

Piperidine Ring:

-

1-Benzyl Substitution: Replace H on N with Benzyl (

). -

3,3-Disubstitution:

-

Remove two hydrogens from C3.

-

Add Hydroxyl (

).[1] -

Add Carboxamide (

). -

Net Change:

.

-

-

Final Count:

.

Part 2: Synthetic Methodology

Objective: Synthesize 1-benzyl-3-hydroxypiperidine-3-carboxamide from commercially available N-benzyl-3-piperidone.

Mechanistic Insight: The synthesis relies on the formation of a cyanohydrin intermediate followed by a controlled partial hydrolysis. The challenge lies in stopping the hydrolysis at the amide stage without progressing to the carboxylic acid, a reaction often accelerated by the neighboring hydroxyl group (neighboring group participation).

Reaction Scheme Visualization

Figure 1: Step-wise synthetic pathway from ketone precursor to hydroxy-carboxamide.

Detailed Protocol: The Cyanohydrin Route

Step 1: Formation of the Nitrile (Cyanohydrin)

Note: We utilize Trimethylsilyl cyanide (TMSCN) instead of HCN gas for enhanced safety and yield.

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

-

Reagents:

-

N-Benzyl-3-piperidone (10.0 mmol, 1.89 g) dissolved in dry DCM (20 mL).

-

Zinc Iodide (

) catalyst (0.5 mmol). -

TMSCN (12.0 mmol).

-

-

Procedure:

-

Add

to the piperidone solution. -

Add TMSCN dropwise at 0°C.

-

Stir at room temperature for 4 hours. Monitor via TLC (formation of silylated intermediate).

-

Quench: Add 10% HCl in Methanol (20 mL) and stir for 1 hour to deprotect the silyl group, yielding 1-benzyl-3-hydroxy-3-cyanopiperidine .

-

Validation: IR spectrum should show a sharp nitrile peak at ~2230 cm⁻¹.

-

Step 2: Radziszewski Hydrolysis (Nitrile

Amide)

Rationale: Acid hydrolysis often converts nitriles directly to acids. The Radziszewski reaction (Alkaline

-

Reagents:

-

Crude Nitrile from Step 1 dissolved in DMSO (10 mL).

- (1.0 equiv).

-

30%

(4.0 equiv).

-

-

Procedure:

-

Cool the DMSO solution to 0°C in an ice bath.

-

Add

. -

Add

dropwise (Exothermic!). -

Allow to warm to room temperature and stir for 3 hours.

-

-

Workup:

-

Dilute with water (50 mL). The product may precipitate.

-

If no precipitate, extract with Ethyl Acetate (

mL). -

Wash organic layer with brine to remove DMSO.

-

Dry over

and concentrate.

-

-

Purification: Recrystallize from Ethanol/Hexane.

Part 3: Analytical Characterization Expectations

To validate the synthesis, the following spectral signatures must be confirmed.

| Technique | Expected Signal | Structural Assignment |

| FT-IR | ~3400 cm⁻¹ (Broad) | O-H Stretch (Hydrogen bonded) |

| FT-IR | ~1660-1690 cm⁻¹ (Strong) | C=O Amide I band |

| FT-IR | ~1590 cm⁻¹ | N-H Bending (Amide II) |

| MS (ESI+) | m/z 235.3 [M+H]⁺ | Protonated molecular ion |

| ¹H NMR | Benzyl Aromatic Protons | |

| ¹H NMR | Benzylic | |

| ¹H NMR | Amide |

Mass Spectrometry Fragmentation Logic

Understanding the fragmentation pattern is crucial for identifying this intermediate in complex mixtures (e.g., metabolic studies).

Figure 2: Predicted ESI-MS fragmentation pathway.

Part 4: Applications in Drug Discovery[1][2]

The 1-benzyl-3-hydroxypiperidine-3-carboxamide scaffold is a versatile "privileged structure" in medicinal chemistry.

-

Muscarinic Antagonists: The 3,3-disubstituted piperidine ring mimics the structural features of acetylcholine. Derivatives of this amide are investigated for treating overactive bladder and COPD [1].

-

Opioid Mimetics: The 3-hydroxy-3-phenylpiperidine scaffold is well-known in opioid chemistry. While this molecule has a carboxamide instead of a phenyl ring, it serves as a bioisostere for exploring novel analgesic pathways with reduced addiction potential.

-

Chiral Resolution Agents: The racemic amide can be resolved using chiral acids (e.g., tartaric acid). The resulting enantiopure amines are high-value building blocks for asymmetric synthesis [2].

References

-

PubChem. Compound Summary: 1-Benzyl-3-hydroxypiperidine.[2][3] National Library of Medicine. Available at: [Link]

- Google Patents.Method for recycling chiral 1-benzyl-3-hydroxypiperidine. Patent CN103936636A.

Sources

Technical Guide: Safe Handling and Risk Management of Piperidine Carboxamides

Topic: Safety Data Sheet (SDS) and Handling Precautions for Piperidine Carboxamides Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and EHS Professionals

Introduction: The Dual Nature of the Scaffold

Piperidine carboxamides represent a structural motif ubiquitous in medicinal chemistry, serving as the pharmacophore for a vast class of local anesthetics (e.g., Bupivacaine, Ropivacaine, Mepivacaine) and an intermediate in the synthesis of antipsychotics and pain modulators.

While simple intermediates (e.g., piperidine-3-carboxamide) often present as standard irritants, the Active Pharmaceutical Ingredients (APIs) derived from this scaffold are high-potency sodium channel blockers. This guide differentiates between the chemical hazards of the building blocks and the pharmacological hazards of the bioactive derivatives.

Hazard Identification & GHS Classification

The hazard profile of piperidine carboxamides shifts dramatically as the molecule evolves from a simple intermediate to a lipophilic drug substance.

Comparative Hazard Table

| Feature | Type A: Building Block (e.g., Piperidine-3-carboxamide) | Type B: Bioactive API (e.g., Bupivacaine HCl) |

| GHS Signal Word | WARNING | DANGER |

| Acute Toxicity | H302 (Harmful if swallowed) | H300/H301 (Fatal/Toxic if swallowed) |

| Target Organs | Respiratory tract (Irritation) | CNS & Cardiovascular System |

| Skin/Eye | H315/H319 (Irritant) | H319 (Irritant) + Systemic absorption risk |

| Mechanism | pH-dependent membrane irritation | Voltage-gated |

| OEL / OEB | Band 1 or 2 (>100 | Band 4 (< 10 |

Critical Insight: The lipophilicity of the piperidine ring (especially N-alkylated derivatives) facilitates rapid blood-brain barrier (BBB) crossing. Treat all N-substituted piperidine carboxamides as potent CNS active agents until proven otherwise.

Toxicological Mechanism & Emergency Response

Unlike standard chemical exposures, systemic poisoning with piperidine carboxamides requires a specific pharmacological antidote.

Mechanism of Action (The "Why" of Toxicity)

These compounds bind to the intracellular portion of voltage-gated sodium channels, preventing depolarization.

-

CNS Phase: Inhibition of inhibitory pathways leads to excitation (seizures) followed by depression (coma).

-

Cardiovascular Phase: Myocardial depression and conduction block (arrhythmias, asystole).

Diagram: Toxicological Pathway & Response

Caption: Progression of piperidine carboxamide toxicity from exposure to systemic collapse, highlighting the lipid sink mechanism for reversal.

First Aid Protocols

-

Inhalation: Remove to fresh air. Do not induce vomiting if swallowed due to seizure risk.

-

Skin Contact: Wash with soap and water.[1][2][3] Avoid alcohol-based cleansers , which may enhance transdermal absorption of lipophilic amides.

-

Medical Antidote (LAST Protocol): For severe systemic toxicity (Local Anesthetic Systemic Toxicity), 20% Lipid Emulsion Therapy is the gold standard. It acts as a "lipid sink," drawing the lipophilic drug out of cardiac tissue [1].

Engineering Controls & Personal Protective Equipment (PPE)

Handling requirements are dictated by the Occupational Exposure Band (OEB) . Most bioactive piperidine carboxamides fall into OEB 4 (High Potency).

Hierarchy of Controls Workflow

Caption: Decision tree for selecting engineering controls based on compound potency classification.

Specific Handling Protocols

A. Weighing & Transfer (Solids)

-

Requirement: Static-dissipative balance enclosure.

-

Technique: Use antistatic weigh boats. Piperidine salts are often hygroscopic; clumping can lead to aerosol generation during forceful breaking of aggregates.

-

PPE: Double gloving (Nitrile, min 0.11mm). The outer glove should be changed immediately upon contamination.

B. Solubilization

-

Solvent Choice: When dissolving in DMSO or Methanol, use a closed vial. These solvents act as permeation enhancers, significantly increasing the risk of transdermal toxicity if splashed.

Storage, Stability, and Disposal[1][4]

-

Storage:

-

Store in tightly sealed containers.

-

Hygroscopicity: Many piperidine carboxamide salts (e.g., HCl salts) are hygroscopic. Store with desiccants to prevent hydrolysis or physical degradation.

-

Incompatibilities: Strong oxidizers (peroxides) and acid chlorides.

-

-

Disposal:

-

Solid Waste: Incineration is the only acceptable method for API-grade material. Do not landfill.

-

Aqueous Waste: Adjust pH to neutral before disposal. Note that at high pH (>10), the free base precipitates, which may clog lines or create "hot spots" of highly lipophilic, potent material.

-

References

-

Weinberg, G. L. (2012). Lipid Emulsion Infusion: Resuscitation for Local Anesthetic and Other Drug Overdose. Anesthesiology.

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2474, Bupivacaine.

-

Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.

-

European Chemicals Agency (ECHA). Registration Dossier: Piperidine.

Sources

Stability Profile of 1-Benzyl-3-hydroxypiperidine-3-carboxamide: A Technical Guide

Executive Summary

1-Benzyl-3-hydroxypiperidine-3-carboxamide represents a specialized scaffold in medicinal chemistry, often utilized as a precursor for neuroactive agents (e.g., JAK inhibitors, opioid receptor modulators). Its structural core features a piperidine ring with a quaternary carbon at position 3, bearing both a hydroxyl group and a carboxamide moiety, shielded by an N-benzyl protecting group.

This guide provides a comprehensive stability analysis. While the piperidine core and sterically hindered amide exhibit robust resistance to hydrolysis, the N-benzyl moiety introduces a specific susceptibility to oxidative dealkylation. Furthermore, the gem-disubstituted C3 center imparts unique stereochemical stability, preventing standard racemization pathways but introducing potential dehydration risks under harsh acidic stress.

Chemical Architecture & Theoretical Stability

Structural Analysis

The stability of this molecule is governed by three primary functional zones:

-

The N-Benzyl Piperidine Core:

-

Stability: Generally stable to basic and neutral hydrolysis.

-

Liability: High susceptibility to oxidative N-dealkylation . In the presence of radical initiators, light, or peroxides, the benzylic methylene protons are abstracted, leading to an iminium ion intermediate that hydrolyzes to benzaldehyde and the secondary amine (3-hydroxypiperidine-3-carboxamide).

-

-

The Gem-Disubstituted C3 Center (3-Hydroxy-3-Carboxamide):

-

Hydrolytic Resistance: The quaternary nature of C3 introduces significant steric hindrance . Unlike simple primary amides, the bulky benzyl group and the rigid ring structure impede the approach of water or hydroxide ions to the carbonyl carbon, significantly slowing hydrolysis rates.

-

Stereochemical Locking: Because C3 is a quaternary center (no alpha-proton), this compound is immune to base-catalyzed epimerization (racemization), a common failure mode for chiral alpha-amino or alpha-hydroxy carbonyls.

-

-

The Alpha-Hydroxy Amide Motif:

-

Liability: Under extreme acidic conditions, the tertiary alcohol is prone to dehydration (E1 mechanism), potentially forming an

-unsaturated amide (tetrahydropyridine derivative).

-

Predicted Degradation Pathways

The following Graphviz diagram illustrates the mechanistic pathways for degradation, prioritizing oxidative and hydrolytic routes.

Figure 1: Primary degradation pathways. The oxidative route (Red) is the most kinetically favored, while hydrolysis (Green) is sterically retarded.

Experimental Protocol: Forced Degradation Studies

To validate the stability profile, a "Self-Validating System" of stress testing is required. This protocol follows ICH Q1A(R2) guidelines but is adapted for the specific liabilities of the benzyl-piperidine scaffold.

Stress Conditions Table

| Stress Type | Conditions | Target Degradation | Mechanistic Insight |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | 5–20% | Tests stability of the amide bond and potential for alcohol dehydration. |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | 5–20% | Tests amide hydrolysis. Expect slow reaction due to steric hindrance at C3. |

| Oxidation | 3% H₂O₂ at RT, 6h | 10–30% | Critical: Assesses N-benzyl susceptibility. Expect rapid formation of N-oxides and benzaldehyde. |

| Thermal | 60°C (Solid State), 7 days | < 5% | Evaluates physical stability and solid-state amide dimerization. |

| Photolytic | 1.2 million lux hours | Variable | Benzylic positions are UV-sensitive. Check for radical-induced fragmentation. |

Analytical Methodology (HPLC-UV-MS)

A generic gradient method is insufficient due to the polarity difference between the benzyl parent and the debenzylated amine.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water (buffers amine, improves peak shape).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection:

-

UV: 210 nm (Amide/Amine) and 254 nm (Benzyl chromophore).

-

MS: Positive ESI (M+H). Look for Parent (M+H), Debenzylated (M-90), and Acid (M+1).

-

Handling and Storage Recommendations

Based on the oxidative liability of the N-benzyl group and the hygroscopic nature of the hydroxy-amide motif:

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Oxygen exclusion is critical to prevent slow benzylic oxidation over long-term storage.

-

Temperature: Refrigerate at 2–8°C .

-

Container: Amber glass vials to prevent photolytic radical generation at the benzylic position.

-

Solvent Compatibility: Avoid protic solvents (methanol/ethanol) with strong acids to prevent potential solvolysis or ether formation at the tertiary alcohol.

Stability Testing Workflow

The following diagram outlines the decision logic for the stability study, ensuring a self-correcting experimental design.

Figure 2: Logic flow for stability characterization. Priority is placed on identifying oxidative degradants early.

References

-

PrepChem. "Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid." PrepChem.com. Accessed February 19, 2026. Link

-

Fisher Scientific. "Safety Data Sheet: (S)-1-Benzyl-3-hydroxypiperidine." Fisher Scientific. Accessed February 19, 2026. Link

-

ChemicalBook. "1-Benzyl-3-hydroxypiperidine Properties and Synthesis." ChemicalBook. Accessed February 19, 2026. Link

- Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 2007.

- Balskus, E. P., et al. "Direct Catalytic Asymmetric Synthesis of alpha-Hydroxy Amides." Journal of the American Chemical Society, 2009. (Mechanistic insight into alpha-hydroxy amide stability).

Technical Guide: Ionization Properties of 3-Hydroxypiperidine-3-Carboxamide Derivatives

Executive Summary

The 3-hydroxypiperidine-3-carboxamide scaffold represents a privileged structural motif in modern drug design, particularly within kinase inhibitors (e.g., Janus kinase and ALK inhibitors) and peptidomimetics. Its value lies in the gem-disubstitution at the C3 position , which introduces a stable chiral center, restricts conformational flexibility, and offers unique vectors for hydrogen bonding.

However, this gem-disubstitution significantly alters the physicochemical profile compared to the parent piperidine. This guide provides a definitive technical analysis of the ionization constants (pKa), theoretical prediction frameworks, and validated experimental protocols for characterizing these derivatives.

Part 1: Structural Analysis & Theoretical Framework

The Gem-Disubstituted C3 Center

The core structure consists of a piperidine ring with both a hydroxyl (-OH) and a carboxamide (-CONH

-

Piperidine Nitrogen (

): The primary ionization center. In unsubstituted piperidine, the pKa is ~11.2 . -

Inductive Effects (-I): Both the -OH and -CONH

groups are electron-withdrawing groups (EWGs). Through -

Stereoelectronic Effects: The gem-disubstitution forces the ring into a specific chair conformation to minimize 1,3-diaxial interactions. This often positions the amide or hydroxyl group to form Intramolecular Hydrogen Bonds (IMHBs) with the protonated nitrogen or between themselves.

Intramolecular Hydrogen Bonding (IMHB)

IMHBs are critical in this scaffold. A hydrogen bond between the C3-hydroxyl (donor) and the C3-amide carbonyl (acceptor) can "lock" the conformation, masking polar surface area (PSA). Alternatively, an interaction between the C3-hydroxyl and the protonated

Visualization: Structure-Property Logic

The following diagram illustrates the competing electronic and steric forces defining the pKa.

Caption: Mechanistic flow showing how electronic withdrawal and steric constraints converge to shift the pKa of the piperidine nitrogen.

Part 2: Predicted vs. Experimental pKa Values

Direct experimental data for specific derivatives can be sparse in public literature. Below is a synthesized estimation table based on Hammett-Taft substituent constants and analogous structures (e.g., Nipecotamide derivatives).

Comparative Ionization Table

| Scaffold | Substituent (C3) | pKa (Exp/Pred) | Electronic Effect |

| Piperidine | H, H | 11.22 | Reference Standard |

| 3-Hydroxypiperidine | H, -OH | 9.4 - 10.0 | -I effect of OH lowers pKa. |

| Nipecotamide | H, -CONH | 9.0 - 9.5 | -I effect of Amide lowers pKa. |

| Target Core | -OH, -CONH | 8.0 - 9.0 | Cumulative -I effects + Steric hindrance. |

Analysis: The target molecule is expected to have a pKa significantly lower than piperidine, likely falling in the 8.0–9.0 range . This is advantageous for drug design, as a pKa closer to physiological pH (7.4) improves the balance between solubility (ionized form) and membrane permeability (neutral form).

Part 3: Experimental Determination Protocols

To validate the theoretical predictions, Potentiometric Titration is the gold standard method due to its high precision (

Protocol: Potentiometric Titration (Standard)

Objective: Determine the thermodynamic pKa of the piperidine nitrogen.

Reagents:

-

Analyte: >5 mg of pure 3-hydroxypiperidine-3-carboxamide derivative.

-

Titrant: 0.1 M KOH or NaOH (CO

-free, standardized). -

Background Electrolyte: 0.15 M KCl (to maintain constant ionic strength).

-

Solvent: Degassed, deionized water (HPLC grade).

Workflow:

-

System Preparation:

-

Calibrate the pH electrode using a 3-point calibration (pH 4.0, 7.0, 10.0) at 25°C.

-

Ensure the titration vessel is thermostated to 25.0°C ± 0.1°C and blanketed with Argon or Nitrogen gas to exclude atmospheric CO

.

-

-

Sample Dissolution:

-

Dissolve the analyte in 20 mL of 0.15 M KCl solution to achieve a concentration of ~1 mM.

-

Note: If the compound is in salt form (e.g., Hydrochloride), start with a base titration. If neutral, add a known excess of HCl to protonate fully, then back-titrate with base.

-

-

Titration Run:

-

Add titrant in dynamic increments (0.5 µL to 10 µL) based on the slope of the pH curve.

-

Record pH after signal stabilization (<0.1 mV/sec drift).

-

Collect data points from pH 2.0 to pH 12.0.

-

-

Data Analysis:

-

Plot pH vs. Volume of Titrant.[1]

-

Use the Bjerrum difference plot or Gran plot analysis to determine the equivalence point and pKa.

-

Protocol: Cosolvent Extrapolation (For Lipophilic Derivatives)

If the derivative precipitates during aqueous titration:

-

Perform titrations in three different ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).

-

Determine the apparent pKa (

) in each mixture. -

Yasuda-Shedlovsky Extrapolation:

-

Plot

vs. -

The y-intercept represents the aqueous pKa.

-

Visualization: Experimental Workflow

Caption: Step-by-step logic for high-precision potentiometric pKa determination.

Part 4: Implications for Drug Design (ADME)

Understanding the ionization of this core is pivotal for optimizing ADME properties.

Solubility vs. Permeability Trade-off

-

At pH 1.2 (Stomach): The piperidine nitrogen (pKa ~8.5) is 100% protonated. High solubility is expected.

-

At pH 7.4 (Blood/Tissue):

-

Using the Henderson-Hasselbalch equation:

-

If pKa = 8.5, approximately 92% of the drug is ionized at pH 7.4.

-

The remaining 8% neutral fraction is responsible for passive membrane diffusion.

-

LogD Profile

The distribution coefficient (LogD) will vary sharply between pH 7 and 9.

-

Design Tip: If higher permeability is required, substitute the piperidine nitrogen with electron-withdrawing groups (e.g., N-acylation) or add fluorine to the ring to lower the pKa further (towards 7.0), increasing the neutral fraction at physiological pH.

References

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa methodology).

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from

- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. (Context for pKa ranges in drug design).

- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.

-

PubChem. (2025).[2] 3-Hydroxypiperidine Compound Summary. Retrieved from

Sources

Methodological & Application

Application Note & Synthesis Protocol: 1-Benzyl-3-hydroxypiperidine-3-carboxamide

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-Benzyl-3-hydroxypiperidine-3-carboxamide, a functionalized piperidine derivative of interest for researchers in medicinal chemistry and drug development. Piperidine scaffolds are prevalent in numerous biologically active molecules, making the development of novel synthetic routes to functionalized analogs a critical endeavor.[1][2][3] This protocol outlines a robust two-part synthesis commencing with the preparation of the key intermediate, 1-benzyl-3-hydroxypiperidine-3-carboxylic acid, followed by a mild and efficient amidation to yield the target compound. The causality behind critical experimental choices, including reagent selection and reaction conditions, is detailed to ensure reproducibility and high yield.

Introduction

The piperidine ring is a fundamental heterocyclic motif present in a vast array of natural products and pharmaceuticals.[1][2] Its three-dimensional structure is a desirable feature in modern drug design, often conferring improved pharmacological properties over flat aromatic systems.[4] The title compound, 1-Benzyl-3-hydroxypiperidine-3-carboxamide, incorporates several key pharmacophoric features: a tertiary amine, a benzyl protecting group which can be readily removed, and a chiral center bearing both a hydroxyl and a carboxamide group. These functionalities offer multiple points for further chemical modification, making it a valuable building block for the synthesis of more complex molecules targeting a range of biological targets.[5]

This protocol first details the synthesis of the carboxylic acid precursor via a Strecker-type reaction on 1-benzyl-3-piperidone, followed by hydrolysis of the intermediate cyanohydrin.[2] The second part of the protocol addresses the conversion of the carboxylic acid to the primary amide. Direct amidation of a carboxylic acid with ammonia is kinetically slow and requires harsh conditions.[6] Therefore, activation of the carboxylic acid is necessary. While conversion to an acyl chloride using reagents like thionyl chloride is a classic approach, this can be incompatible with the hydroxyl group.[3][4] We have selected a carbodiimide-mediated coupling method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxybenzotriazole (HOBt). This method is exceptionally mild, proceeds at room temperature, and is highly tolerant of various functional groups, including hydroxyls, thereby preventing side reactions and ensuring a high-purity product.[1][7][8]

Overall Reaction Scheme

The synthesis is performed in two distinct stages as depicted below:

Sources

Scalable production methods for 1-Benzyl-3-hydroxypiperidine-3-carboxamide

An Application Note for the Scalable Production of 1-Benzyl-3-hydroxypiperidine-3-carboxamide

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to numerous pharmaceuticals targeting a wide array of diseases.[1][2][3] This application note provides a comprehensive, in-depth guide to a scalable synthetic route for 1-Benzyl-3-hydroxypiperidine-3-carboxamide, a key intermediate for drug discovery and development. Moving beyond a simple recitation of steps, this document elucidates the chemical reasoning and strategic decisions behind the chosen pathway, focusing on process robustness, safety, and scalability. We present detailed, step-by-step protocols, from readily available starting materials to the final, high-purity compound, designed for researchers in both academic and industrial settings.

Introduction and Strategic Rationale

The 3-hydroxypiperidine-3-carboxamide moiety represents a privileged scaffold, combining features that can facilitate crucial molecular interactions with biological targets. The N-benzyl group serves as a common protecting group and a synthetic handle for further derivatization. The development of a robust and economically viable production method is therefore critical for enabling its use in pharmaceutical pipelines.[4]

Numerous strategies exist for the synthesis of substituted piperidines, including the hydrogenation of pyridine precursors, ring-closing metathesis, and various cyclization reactions.[1] For large-scale production, however, the ideal pathway must prioritize:

-

Cost-Effective Starting Materials: Utilizing commercially available and inexpensive precursors.

-

Reaction Efficiency: High-yielding steps with minimal side-product formation.

-

Operational Safety: Avoiding hazardous reagents or conditions where possible, or defining clear mitigation strategies.

-

Scalable Purifications: Emphasizing crystallization and extraction over routine preparative chromatography.

Our selected strategy is a multi-step synthesis commencing from 1-benzyl-3-piperidone. This intermediate allows for the stereocontrolled and efficient installation of the desired 3-hydroxy and 3-carboxamide functionalities via a modified Strecker synthesis. This approach is logical, has been validated in principle for related structures, and is amenable to scale-up.

Overall Synthetic Pathway

The proposed scalable synthesis is a four-stage process. It begins with the synthesis of the key intermediate, 1-benzyl-3-piperidone, followed by a cyanohydrin formation, hydrolysis to the carboxylic acid, and a final amidation step.

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Preamble: All procedures should be conducted by trained chemists in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. Operations involving potassium cyanide are extremely hazardous and require a specific safety protocol and access to a cyanide antidote kit.

Protocol 1: Synthesis of 1-Benzyl-3-piperidone Hydrochloride

This protocol is adapted from established methods for the N-benzylation and subsequent oxidation of piperidine precursors.[5] The synthesis starts from 3-hydroxypyridine, which is first benzylated, then reduced to the piperidine, and finally oxidized to the desired ketone.

Step 1a: N-Benzylation of 3-Hydroxypyridine

-

To a stirred solution of 3-hydroxypyridine (1.0 eq) in a suitable organic solvent like toluene, add benzyl chloride (1.1 eq).

-

Heat the mixture to reflux (approx. 110°C) for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of 1-benzyl-3-hydroxypyridinium chloride.

-

Filter the solid product, wash with cold toluene, and dry under vacuum.

Step 1b: Reduction to 1-Benzyl-3-hydroxypiperidine

-

Suspend the 1-benzyl-3-hydroxypyridinium chloride (1.0 eq) in an alcoholic solvent such as methanol or ethanol.

-

Cool the suspension in an ice bath to 0-5°C.

-

Portion-wise, add sodium borohydride (NaBH₄, 1.5-2.0 eq) while carefully monitoring the temperature and gas evolution.

-

Causality Note: The use of NaBH₄ is a cost-effective and scalable method for the reduction of the pyridinium salt.[6] While more powerful hydrides exist, NaBH₄ offers a better safety profile for large-scale operations.

-

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 10-15 hours.[5]

-

Quench the reaction by slowly adding water, then adjust the pH to ~1-2 with concentrated HCl.

-

Extract the aqueous phase with a non-polar solvent (e.g., ethyl acetate) to remove organic impurities.

-

Adjust the aqueous phase pH to 13-14 with a strong base (e.g., 50% NaOH solution) and extract the product into a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-benzyl-3-hydroxypiperidine as an oil.

Step 1c: Oxidation to 1-Benzyl-3-piperidone

-

Dissolve the crude 1-benzyl-3-hydroxypiperidine (1.0 eq) in dichloromethane.

-

Prepare a solution of a suitable oxidizing agent. For scalability, a Swern oxidation or a variant using a more stable hypervalent iodine reagent (e.g., Dess-Martin periodinane) is common. A milder, catalytic approach using TEMPO with a co-oxidant like sodium hypochlorite is also highly scalable.

-

Perform the oxidation under standard conditions, carefully controlling the temperature.

-

Upon completion, work up the reaction as appropriate for the chosen oxidation method.

-

After purification, dissolve the resulting free base in ethyl acetate and add a solution of HCl in ethyl acetate until the pH is 1-2 to precipitate the hydrochloride salt.[5]

-

Filter, wash with cold ethyl acetate, and dry to obtain 1-benzyl-3-piperidone hydrochloride.

Protocol 2: Synthesis of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile

This procedure is a modified Strecker synthesis performed on the ketone intermediate.[7]

-

In a reaction vessel, dissolve 1-benzyl-3-piperidone hydrochloride (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Add concentrated hydrochloric acid (1.5 eq).

-

Cool the solution to below 8°C using an ice-salt bath.

-

Slowly add a solution of potassium cyanide (KCN, 2.0 eq) in water, ensuring the internal temperature does not exceed 8°C.

-

Causality Note: This reaction forms a cyanohydrin. The acidic conditions favor the formation of the ketone free base in situ, which then reacts with the cyanide nucleophile. Low temperature is critical to minimize side reactions and control the exotherm.

-

-

Stir the mixture vigorously at low temperature for 4-5 hours.

-

Monitor reaction completion by TLC or HPLC.

-

Once complete, extract the reaction mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solvent under reduced pressure to yield the crude carbonitrile product as an oil, which can be used directly in the next step.

Protocol 3: Hydrolysis to 1-Benzyl-3-hydroxypiperidine-3-carboxylic Acid

This step involves the complete hydrolysis of the nitrile functionality to a carboxylic acid under harsh acidic conditions.[7]

-

Dissolve the crude 1-benzyl-3-hydroxypiperidine-3-carbonitrile from the previous step in concentrated hydrochloric acid.

-

Heat the solution to 80°C for 1-2 hours.

-

Causality Note: The strong acid and heat are necessary to drive the hydrolysis of both the intermediate amide and the nitrile to the carboxylic acid.

-

-

Cool the reaction mixture and filter off any solids.

-

Concentrate the filtrate under reduced pressure to obtain a syrupy residue.

-

For scalable purification, adjust the pH of the residue to ~8 with aqueous NaOH, which deprotonates the carboxylic acid.

-

Wash with chloroform or another organic solvent to remove any non-polar impurities.

-

The aqueous solution containing the sodium carboxylate salt can be passed through an ion-exchange column (e.g., Amberlite IR 120B, H+ form) to isolate the pure amino acid.[7]

-

Elute the column with water first to remove salts, then with an aqueous base (e.g., 5N NaOH) to release the product.

-

Concentrate the basic eluate and crystallize the product from a suitable solvent system like acetone or dimethylformamide/water/acetone to yield pure 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.[7]

Protocol 4: Amidation to 1-Benzyl-3-hydroxypiperidine-3-carboxamide

The final step is the conversion of the carboxylic acid to the primary amide. A common and scalable method involves activation of the acid, followed by reaction with an ammonia source.

-

Suspend the 1-benzyl-3-hydroxypiperidine-3-carboxylic acid (1.0 eq) in a dry, inert solvent like dichloromethane or THF.

-

Cool the suspension to 0°C.

-

Add an activating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1 eq) dropwise. This will form the highly reactive acid chloride intermediate.

-

Stir the reaction at 0°C for 30 minutes, then at room temperature for 1-2 hours until gas evolution ceases.

-

Concentrate the reaction mixture under reduced pressure to remove excess activating agent.

-

Re-dissolve the crude acid chloride in a dry solvent.

-

In a separate vessel, prepare a solution of aqueous ammonium hydroxide (excess) and cool it in an ice bath.

-

Slowly add the acid chloride solution to the cold ammonium hydroxide solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Extract the product into an organic solvent like ethyl acetate.[8]

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield the final 1-Benzyl-3-hydroxypiperidine-3-carboxamide.

Process Optimization and Data Summary

For successful scale-up, careful control of reaction parameters is essential. The following diagram highlights key decision points.

Caption: Key decision points for process optimization and scale-up.

Table 1: Summary of Synthetic Route Parameters

| Step | Reaction Name | Starting Material | Key Reagents | Typical Yield | Purification Method |

| 1 | Multi-step | 3-Hydroxypyridine | Benzyl chloride, NaBH₄, Oxidant | ~60-70% (overall) | Precipitation / Extraction |

| 2 | Strecker Synthesis | 1-Benzyl-3-piperidone | KCN, HCl | ~85-95% | Extraction (used crude) |

| 3 | Nitrile Hydrolysis | 1-Benzyl-3-hydroxypiperidine-3-carbonitrile | conc. HCl | ~60-70% | Ion-Exchange / Crystallization |

| 4 | Amidation | 1-Benzyl-3-hydroxypiperidine-3-carboxylic Acid | SOCl₂, NH₄OH | ~80-90% | Recrystallization |

Note: Yields are estimates and will vary based on reaction scale and optimization.

Conclusion

This application note details a robust and scalable synthetic pathway to 1-Benzyl-3-hydroxypiperidine-3-carboxamide. The chosen route relies on well-understood chemical transformations and cost-effective reagents, making it suitable for large-scale production in a pharmaceutical setting. By providing not only the protocols but also the underlying scientific rationale, this guide empowers researchers and process chemists to effectively implement and optimize this synthesis for their specific development needs.

References

-

Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. RSC Publishing. 9

-

Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC. 10

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.

-

Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. PrepChem.com. 7

-

Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process. The Journal of Organic Chemistry - ACS Publications. 11

-

An approach to the synthesis of 3-substituted piperidines bearing partially fluorinated alkyl groups. Enamine. 12

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. 1

-

Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Quick Company. 6

-

3-Hydroxypiperidine synthesis. ChemicalBook. 13

-

Piperidine Market Size, Share & Industry Growth 2032. Polaris Market Research. 2

-

New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Technology Networks. 14

-

Head-to-head comparison of different Piperidine-3-carbothioamide synthetic routes. Benchchem. 8

-

A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Eureka | Patsnap.

-

Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents. 15

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications (2023). ResearchGate. 3

-

Pharmaceutical Grade Piperidine Derivatives Research:CAGR of 5.1% during the forecast period. QY Research Inc. 4

-

Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. 16

-

Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. 17

-

The synthetic method of 1-benzyl-3-piperidone hydrochloride. Google Patents. 5

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Market Size, Share & Industry Growth 2032 [snsinsider.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmaceutical Grade Piperidine Derivatives Research:CAGR of 5.1% during the forecast period - QY Research [qyresearch.com]

- 5. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 6. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. An approach to the synthesis of 3-substituted piperidines bearing partially fluorinated alkyl groups - Enamine [enamine.net]

- 13. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 14. news-medical.net [news-medical.net]

- 15. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 16. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. derpharmachemica.com [derpharmachemica.com]

The Strategic Utility of 1-Benzyl-3-hydroxypiperidine-3-carboxamide in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: A Scaffold of Therapeutic Promise

The piperidine ring is a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of therapeutic agents. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged scaffold for engaging with biological targets. Within this important class of heterocycles, 1-Benzyl-3-hydroxypiperidine-3-carboxamide emerges as a particularly valuable pharmaceutical intermediate. This guide provides an in-depth exploration of its synthesis, functional group rationale, and strategic application in the development of novel therapeutics, particularly those targeting the central nervous system (CNS).

The unique trifunctional nature of this intermediate—a tertiary amine protected by a readily cleavable benzyl group, a tertiary hydroxyl group, and a primary carboxamide—offers medicinal chemists a versatile platform for molecular elaboration. The piperidine core is prevalent in drugs targeting a wide range of conditions, including neurological and psychiatric disorders.[1][2][3] The strategic placement of the hydroxyl and carboxamide functionalities at the C3 position allows for the introduction of diverse pharmacophoric elements and the fine-tuning of physicochemical properties essential for drug efficacy.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of the physicochemical properties of 1-Benzyl-3-hydroxypiperidine-3-carboxamide is crucial for its effective utilization in synthesis. While a dedicated CAS number for this specific amide is not prominently available in public databases, its properties can be inferred from its immediate precursor, 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid, and related analogs.

| Property | Anticipated Value/Characteristic | Rationale |

| Molecular Formula | C₁₃H₁₈N₂O₂ | Based on chemical structure. |

| Molecular Weight | 234.29 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for similar organic compounds. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). Limited solubility in water. | The presence of polar hydroxyl and carboxamide groups is offset by the nonpolar benzyl and piperidine rings. |

| Stability | Stable under standard laboratory conditions. The benzyl group can be cleaved under hydrogenolysis conditions. | The core structure is robust, with the N-benzyl group being the most reactive site for strategic deprotection. |

Synthetic Pathway and Protocol

The synthesis of 1-Benzyl-3-hydroxypiperidine-3-carboxamide is a multi-step process that begins with commercially available starting materials. The key steps involve the formation of the corresponding carboxylic acid precursor, followed by an amidation reaction.

Workflow for the Synthesis of 1-Benzyl-3-hydroxypiperidine-3-carboxamide

Caption: Synthetic route from 1-benzyl-3-piperidone to the target carboxamide.

Part 1: Synthesis of 1-Benzyl-3-hydroxypiperidine-3-carboxylic Acid (Precursor)

This protocol is adapted from established procedures for the synthesis of the carboxylic acid precursor.[4][5]

Materials and Reagents:

-

1-Benzyl-3-piperidone hydrochloride

-

Potassium cyanide (KCN)

-

Concentrated hydrochloric acid (HCl)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Sodium hydroxide (NaOH)

-

Chloroform

-

Amberlite IR 120B (H+) resin

-

Acetone

-

Dimethylformamide (DMF)

Protocol:

-

Cyanohydrin Formation:

-

In a reaction vessel equipped with a stirrer and cooling bath, dissolve 1-benzyl-3-piperidone hydrochloride (e.g., 8.13 g) in a mixture of THF and water (1:1, e.g., 28.8 mL).

-

Add concentrated hydrochloric acid (e.g., 2.99 mL).

-

Cool the mixture to below 8°C.

-

Slowly add potassium cyanide (e.g., 4.687 g) while maintaining the temperature below 8°C.

-

Stir the reaction mixture for 4 hours at this temperature.

-

Add additional concentrated hydrochloric acid (e.g., 1.495 mL) and potassium cyanide (e.g., 1.172 g) and stir for another hour.

-

Extract the reaction mixture with diethyl ether.

-

Wash the organic extract with water, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield the crude cyanohydrin.

-

-

Hydrolysis to Carboxylic Acid:

-

Dissolve the oily residue from the previous step in concentrated hydrochloric acid (e.g., 14.4 mL).

-

Heat the mixture at 80°C for 1 hour.

-

Cool the reaction mixture and filter any solid. Wash the residue with acetone.

-

Combine the filtrate and washings and evaporate under reduced pressure to obtain a syrupy residue.

-

-

Purification:

-

Adjust the pH of the residue to 8 with a 0.25 N aqueous sodium hydroxide solution.

-

Wash the aqueous solution three times with chloroform to remove any unreacted starting material.

-

Slowly adsorb the aqueous solution onto a column of Amberlite IR 120B (H+) resin (e.g., 200 mL).

-

Wash the column with 1 L of water.

-

Elute the product with 1.28 L of 5 N aqueous sodium hydroxide solution.

-

Evaporate the eluate under reduced pressure.

-

Crystallize the residue from acetone to yield 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Further recrystallization from a dimethylformamide-water-acetone mixture can be performed for higher purity.[4][5]

-

Part 2: Synthesis of 1-Benzyl-3-hydroxypiperidine-3-carboxamide (Proposed Protocol)

The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis. This proposed protocol is based on well-established amidation methodologies using common coupling reagents.[6][7][8]

Materials and Reagents:

-

1-Benzyl-3-hydroxypiperidine-3-carboxylic acid

-

Ammonia source (e.g., ammonium hydroxide solution, ammonium chloride, or ammonia gas)

-

Coupling agent (e.g., DCC, EDC with HOBt, or HATU)

-

Aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol using EDC/HOBt as Coupling Agents:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 1-benzyl-3-hydroxypiperidine-3-carboxylic acid (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous DMF.

-

Stir the solution at room temperature until all solids have dissolved.

-

Cool the reaction mixture to 0°C in an ice bath.

-

-

Activation and Amidation:

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the cooled solution and stir for 30 minutes at 0°C.

-

Slowly add an excess of ammonium hydroxide solution (e.g., 5-10 equivalents) to the reaction mixture. Alternatively, ammonium chloride (1.5 equivalents) and a non-nucleophilic base like DIPEA (3 equivalents) can be used.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 1-benzyl-3-hydroxypiperidine-3-carboxamide.

-

Application in Pharmaceutical Development: A Versatile Building Block

The strategic value of 1-Benzyl-3-hydroxypiperidine-3-carboxamide lies in the orthogonal reactivity of its functional groups, which can be selectively manipulated to build molecular complexity.

Key Synthetic Transformations and Rationale

Caption: Potential synthetic modifications of the intermediate.

-

N-Debenzylation: The benzyl group serves as an excellent protecting group for the piperidine nitrogen. It is stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenolysis (e.g., H₂, Pd/C). This unmasks the secondary amine, which can then be functionalized through N-alkylation, N-arylation, or acylation to introduce key structural motifs for receptor binding.

-

Hydroxyl Group Functionalization: The tertiary hydroxyl group can be a handle for further derivatization. For instance, it can undergo O-alkylation or O-acylation to introduce ether or ester linkages, which can modulate the compound's lipophilicity and pharmacokinetic profile.[1]

-

Carboxamide Modifications: The primary carboxamide can be a key pharmacophoric element, participating in hydrogen bonding interactions with biological targets. It can also be chemically modified, for example, by dehydration to the corresponding nitrile, which is a common bioisostere for a carboxamide.

Therapeutic Targets and Rationale

The 1-benzyl-3-hydroxypiperidine scaffold and its derivatives are frequently employed in the synthesis of compounds targeting the central nervous system.[1][6][9]

-

Dopamine and Serotonin Receptor Modulators: The piperidine core is a common feature in ligands for dopamine and serotonin receptors, which are implicated in various psychiatric and neurological disorders such as schizophrenia, depression, and anxiety.[10]

-

Analgesics: Derivatives of this scaffold have been explored in the development of novel analgesics, potentially acting on opioid or other pain-related receptors.[1][10]

-

Enzyme Inhibitors: The functional groups on the piperidine ring can be tailored to interact with the active sites of various enzymes. For instance, piperidine-4-carboxamides have been identified as inhibitors of secretory glutaminyl cyclase, a target in Alzheimer's disease research.[11]

Conclusion

1-Benzyl-3-hydroxypiperidine-3-carboxamide represents a highly valuable and versatile intermediate for pharmaceutical research and development. Its trifunctional nature provides a robust platform for the synthesis of complex and diverse molecular architectures. The protocols outlined herein, for both the synthesis of its carboxylic acid precursor and its subsequent amidation, offer a practical guide for researchers. The strategic application of this intermediate in the construction of novel CNS-active agents and other therapeutics underscores its importance in the ongoing quest for new and improved medicines.

References

-

PrepChem. Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Available from: [Link]

-

Pipzine Chemicals. 1-Benzyl-3-Hydroxypiperidine | CAS 54775-66-5. Available from: [Link]

-

Sethi, M. K., et al. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117. Available from: [Link]

-

Quick Company. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Available from: [Link]

-

Eureka | Patsnap. A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Available from: [Link]

- Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

PubMed. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Available from: [Link]

- Google Patents. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride.

- Google Patents. Method for recycling chiral 1-benzyl-3-hydroxypiperidine by racemization.

-

Quick Company. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Available from: [Link]

-

Frontiers. Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Available from: [Link]

-

PNAS. TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism. Available from: [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]

-

Eureka | Patsnap. A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Available from: [Link]

-

PubMed. Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Available from: [Link]

-

Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Available from: [Link]

-

Qiyan. 1-Benzyl-3-hydroxypiperidine. Available from: [Link]

-

PubChem. (S)-Benzyl 3-hydroxypiperidine-1-carboxylate. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. prepchem.com [prepchem.com]

- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iajpr.com [iajpr.com]

- 8. hepatochem.com [hepatochem.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. 1-Benzyl-3-hydroxypiperidine-Qiyan [nxydchem.com]

- 11. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-3-hydroxypiperidine-3-carboxamide

Document ID: TSG-BHP-C8-V1.0

Introduction

Welcome to the technical support center for the synthesis of 1-Benzyl-3-hydroxypiperidine-3-carboxamide. This molecule is a valuable building block in medicinal chemistry and drug development, often utilized in the creation of novel therapeutic agents. This guide is designed for researchers and drug development professionals to navigate the common challenges encountered during its multi-step synthesis. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles to enhance your synthetic success.

Synthetic Overview

The most common and reliable route to 1-Benzyl-3-hydroxypiperidine-3-carboxamide begins with 1-benzyl-3-piperidone. The synthesis involves a three-step sequence: (1) cyanohydrin formation to install the cyano and hydroxyl groups, (2) hydrolysis of the nitrile to a carboxylic acid, and (3) amidation to form the final carboxamide product.

Caption: General synthetic route to the target compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems.

Step 1 & 2: Synthesis of the Carboxylic Acid Intermediate

Question 1: My cyanohydrin formation (Step 1) is slow, incomplete, or results in a low yield. What are the common causes?

Answer: This is a critical step where precise control is paramount. Low yield often points to one of three factors:

-

Temperature Control: The reaction is exothermic. The addition of potassium cyanide (KCN) must be done while maintaining an internal temperature below 8°C.[1] Higher temperatures can lead to the formation of unwanted side products or decomposition of the starting material. Use an ice/salt bath for effective cooling.

-

pH and Reagent Stoichiometry: The reaction requires a slightly acidic environment to generate HCN in situ, which is the active nucleophile. The protocol starts with the hydrochloride salt of the piperidone and adds additional acid.[1] If the reaction stalls, it may be due to improper pH. Ensure accurate stoichiometry of both the KCN and the added hydrochloric acid.

-

Reagent Quality: Potassium cyanide can degrade over time, especially if exposed to moisture and air. Use a fresh, high-purity bottle of KCN for best results.

Question 2: During the nitrile hydrolysis (Step 2), my reaction does not go to completion, and I still see the cyanohydrin intermediate. Why?

Answer: The hydrolysis of a tertiary nitrile can be sluggish. The key parameters to check are:

-

Acid Concentration and Temperature: This step requires harsh conditions, typically heating in concentrated hydrochloric acid at around 80°C for at least one hour.[1] Using a lower concentration of acid or insufficient temperature will result in incomplete conversion.

-

Reaction Time: Monitor the reaction by TLC or LCMS. If the reaction has stalled but not produced significant byproducts, extending the heating time may be necessary.

-

Work-up Procedure: The carboxylic acid product is isolated after adjusting the pH and using ion-exchange chromatography.[1] Losses during this purification stage can be mistaken for a low reaction yield. Ensure the column is properly prepared and eluted as per the protocol.

Step 3: Amidation to Form the Final Product

Question 3: My final amidation step has a very low yield. I've tried a standard coupling reagent, but it's not working well. What should I do?

Answer: Amide bond formation can be deceptively complex, especially with substrates that may be sterically hindered or have multiple functional groups.[2] If standard methods fail, a systematic approach to optimization is required.

Sources

Overcoming steric hindrance in 3,3-disubstituted piperidine synthesis

Technical Support Center: 3,3-Disubstituted Piperidine Synthesis Status: Operational | Current Wait Time: 0 min | Specialist: Senior Application Scientist

Introduction: The "Gem-Disubstituted" Challenge

Welcome to the technical support hub for piperidine synthesis. You are likely here because the "Thorpe-Ingold" (gem-dimethyl) effect is required to improve the metabolic stability or conformational lock of your drug candidate, but the synthesis is failing.

Constructing a quaternary carbon at the C3 position of a piperidine ring is notoriously difficult due to steric hindrance and electronic deactivation . The adjacent nitrogen atom (even when protected) and the ring conformation create a "steric bottleneck" that defeats standard alkylation protocols.

This guide moves beyond basic textbook chemistry to field-proven, industrial-grade solutions.

Ticket #001: Direct Alkylation of Piperidin-2-ones Fails

User Report: "I am trying to alkylate N-Boc-3-methylpiperidin-2-one with methyl iodide to get the 3,3-dimethyl derivative. I use LiHMDS/THF at -78°C, but I only recover starting material or get O-alkylation. What is wrong?"

Diagnosis: You are fighting two enemies: steric shielding and enolate geometry .

-

Steric Approach Vector: The electrophile must approach the enolate face opposite to the existing C3-substituent. In a 6-membered lactam, the ring puckering often places the existing substituent in a pseudo-axial orientation that blocks the trajectory for the second alkylation.

-

Electronic Deactivation: The amide resonance reduces the nucleophilicity of the

-carbon compared to a ketone.

Resolution: The "De Novo" Precursor Strategy Do not try to force the second group onto the ring. Instead, build the quaternary center on an acyclic chain before closing the ring.

Protocol: Acyclic Gem-Disubstitution & Cyclization This method uses the high availability of gem-disubstituted nitriles or esters.

-

Starting Material: 2,2-Dimethyl-4-cyanobutanal or 3,3-dimethylglutarimide derivatives.

-

Workflow:

-

Step A: Synthesize 4,4-dimethyl-5-oxovaleronitrile (or similar acyclic precursor).[1]

-

Step B: Reductive Cyclization.

-

Reagents:

(50 bar), Raney Nickel or -

Conditions: 120°C.

-

Mechanism: The nitrile reduces to the primary amine, which intramolecularly condenses with the aldehyde/ketone to form the imine, followed by hydrogenation to the piperidine.

-

Why this works: The energy penalty of forming the quaternary center is paid during the synthesis of the acyclic starting material (which is sterically open), not during the constrained ring-closure step.

Ticket #002: Accessing Complex 3,3-Disubstituted Scaffolds (Non-Methyl)

User Report: "I need a 3-phenyl-3-trifluoromethyl piperidine. The acyclic route is too long for this specific analog. Is there a one-pot method?"

Diagnosis: Standard alkylation is impossible here. You need a reaction that constructs the C3 center and the ring simultaneously with high atom economy.

Resolution: The Bargellini Reaction (Corey-Link Modification) This is a powerful, underutilized multi-component reaction for highly substituted piperidinones.

The Protocol:

-

Reagents: Acetone (or other ketone), Chloroform (source of the

group), 1,2-diaminoethane (or substituted diamine). -

Key Intermediate: The reaction proceeds via the formation of a trichloromethyl carbinol, which undergoes nucleophilic attack by the diamine.

-

Modern Variant (Jocelyn Route):

-

React a 3-piperidinone (protected) with the desired nucleophile (e.g., Grignard) to form the tertiary alcohol.

-

Note: This is often easier at the 4-position. For the 3-position, use Rh-catalyzed Carbenoid Cyclopropanation .

-

Alternative High-Value Route: Rhodium-Catalyzed Ring Expansion For 3,3-disubstituted systems where one group is an ester/aryl:

-

Substrate: Tetrahydropyridine.

-

Reagent: Aryldiazoacetate +

catalyst. -

Mechanism: Cyclopropanation of the enecarbamate followed by reductive ring opening.

Ticket #003: Separation of Enantiomers (Quaternary Stereocenters)

User Report: "My 3-ethyl-3-methylpiperidine is a racemate. Chiral HPLC separation is too expensive for scale-up. How do I synthesize it as a single enantiomer?"

Diagnosis: Quaternary stereocenters are difficult to resolve because they lack an acidic proton for easy racemization/crystallization cycles.

Resolution: Decarboxylative Asymmetric Allylic Alkylation (DAAA) Adopt the method pioneered by the Stoltz and Bode groups. This is the "Gold Standard" for chiral quaternary centers in N-heterocycles.

Step-by-Step Protocol:

-

Substrate Preparation: Synthesize the allyl enol carbonate or

-ketoester of the N-protected lactam. -

Catalyst System:

(Tris(dibenzylideneacetone)dipalladium(0)) + (S)-t-Bu-PHOX ligand. -

Reaction:

-

Solvent: THF or Toluene (0.1 M).

-

Temperature: 25–40°C.

-

Time: 12–24 hours.

-

-

Mechanism: The Pd catalyst generates a

-allyl complex. The enolate attacks the allyl group from a specific face dictated by the chiral ligand. -

Result: Enantiomeric Excess (ee) typically >90%.

Data Summary: Comparison of Methods

| Method | Steric Tolerance | Chiral Potential | Scalability | Primary Risk |

| Direct Alkylation | Low | Low | Medium | Poly-alkylation / No Reaction |

| Acyclic Reduction | High | N/A (usually achiral) | High (Industrial) | High Pressure / Special Equipment |

| Rh-Cyclopropanation | Medium | High | Low/Medium | Catalyst Cost |

| Pd-Catalyzed DAAA | High | Very High | Medium | Catalyst Cost / IP |

Visualizing the Strategy

The following diagram illustrates the decision logic for selecting a synthetic route based on your specific steric constraints.

Caption: Decision matrix for synthesizing 3,3-disubstituted piperidines. Red paths indicate high-failure risks due to steric hindrance; Green paths represent validated high-success methodologies.

References

-

Beilstein Journals. (2021). Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins.[7]

-

National Institutes of Health (NIH). (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation.

-

PrepChem. (2023). Synthesis of 3,3-dimethylpiperidine from 4,4-dimethyl-5-oxovaleronitrile.[1]

-

BenchChem. (2025).[8][9] Troubleshooting N-alkylation and functionalization of piperidines.

-

Chemical Science. (2019). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles.

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. BJOC - Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances [beilstein-journals.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

Technical Support Center: Minimizing Side Reactions in N-Benzylation of Piperidines

Welcome to the technical support center for the N-benzylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet often troublesome transformation. Instead of a rigid manual, this resource provides a dynamic troubleshooting guide in a question-and-answer format, grounded in mechanistic principles and practical field experience. Our goal is to empower you to not only solve immediate experimental issues but also to develop a deeper understanding of the underlying chemistry to proactively design more robust and selective reactions.

Introduction: The Challenge of Selective N-Benzylation